2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core linked to a pyridine moiety through an azetidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Formation of the Pyridazinone Core: The pyridazinone core is constructed through cyclization reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to dihydropyridazinones.
Substitution: The pyridine moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridazinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the desired biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one: This compound is unique due to its specific combination of a pyridazinone core, azetidine ring, and pyridine moiety.
Pyridazinone Derivatives: These compounds share the pyridazinone core but differ in the substituents attached to the ring.
Azetidine Derivatives: Compounds with an azetidine ring but different functional groups attached to it.
Pyridine Derivatives: These compounds contain the pyridine moiety but lack the azetidine and pyridazinone components.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13-4-2-6-16-18(13)10-14(20)17-8-12(9-17)21-11-3-1-5-15-7-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBSIIPXQPVCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C(=O)C=CC=N2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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